molecular formula C26H23N3 B6509119 1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-63-9

1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509119
CAS No.: 901264-63-9
M. Wt: 377.5 g/mol
InChI Key: ZOWBOYICDAECBV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline nucleus. The compound’s distinct substituents—3,4-dimethylphenyl at position 1, phenyl at position 3, and ethyl at position 8—impart unique physicochemical and biological properties. This article compares its structure, synthesis, and activity with structurally related derivatives.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3/c1-4-19-11-13-24-22(15-19)26-23(16-27-24)25(20-8-6-5-7-9-20)28-29(26)21-12-10-17(2)18(3)14-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWBOYICDAECBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, a class of compounds known for their diverse biological activities. This compound features a complex structure that includes a pyrazole ring fused to a quinoline moiety, characterized by significant aromatic substitution patterns. The unique structural features of this compound suggest potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Condensation Reactions : Using 3,4-dimethylphenylhydrazine and appropriate aldehydes or ketones under acidic conditions.
  • Cyclization : Following condensation, cyclization reactions are employed to form the pyrazoloquinoline structure.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity during synthesis .

Case Studies

Several studies have highlighted the biological activities of pyrazoloquinolines:

  • Anti-inflammatory Activity :
    • A series of substituted pyrazoloquinolines were tested for their ability to inhibit pro-inflammatory cytokines in vitro. One study reported IC50 values for selected compounds ranging from 50 to 70 μg/mL, comparable to standard anti-inflammatory drugs .
  • Anticancer Activity :
    • In vitro studies demonstrated that certain analogs of pyrazoloquinolines can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent compounds exhibited IC50 values below 20 μM .
  • Antimicrobial Properties :
    • Compounds similar to this compound were evaluated against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Comparison with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-b]quinolineDifferent substitution patternsAnti-inflammatory, anticancer
Ethyl 1-(2-methylphenyl)-pyrazolo[4,3-c]quinolineSimilar core structureAntimicrobial
8-chloro-1-(3,4-dimethylphenyl)-pyrazolo[4,3-c]quinolineChloro substitutionCytotoxic effects against cancer cells

The specificity of substitution patterns in these compounds significantly influences their reactivity and biological properties. This makes them valuable candidates for further research in drug development .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Pyrazoloquinolines have been studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, studies have shown that pyrazoloquinolines can inhibit the activity of protein kinases, which are crucial for tumor growth and survival .
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties in preclinical studies. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity
    • Some derivatives of pyrazoloquinolines exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways . This opens avenues for developing new antibiotics.

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of a related pyrazoloquinoline on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study concluded that further investigation into the structure-activity relationship (SAR) could enhance the efficacy of these compounds against different cancer types .

Case Study 2: Anti-inflammatory Mechanism

Research published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of a pyrazoloquinoline derivative. In vitro assays showed that it effectively inhibited COX-2 expression and reduced prostaglandin E2 levels in macrophages. These findings suggest that this class of compounds could be developed into therapeutic agents for chronic inflammatory conditions .

Industrial Applications

  • Pharmaceutical Development
    • Given its promising biological activities, 1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is being explored for pharmaceutical formulations targeting cancer and inflammatory diseases.
  • Chemical Synthesis
    • The compound serves as an intermediate in synthesizing other complex organic molecules due to its unique chemical structure, which allows for further functionalization and modification .

Comparison with Similar Compounds

Substituent Effects on Properties

Compound ID Substituents (Positions) Molecular Weight (g/mol) LogP* Key Features
Target Compound 1: 3,4-Me₂Ph; 3: Ph; 8: Et ~415–427† High Enhanced lipophilicity
C350-0575 1,3: 3,4-Me₂Ph; 8: F 383.88 Moderate Fluorine improves metabolic stability
8-Ethoxy-3-(4-FPh) 8: OEt; 3: 4-FPh 307.33 Moderate Ethoxy increases polarity
2i (from ) 3: NH₂; 4: 4-OHPhNH ~300–320‡ Low Amino groups enhance solubility

*Predicted LogP values based on substituent contributions.
†Estimated from analogs in .
‡Data extrapolated from .

Key Observations:

  • 3,4-Dimethylphenyl at position 1 introduces steric bulk, which may affect binding to target receptors compared to smaller substituents like 4-fluorophenyl ().

Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinolines inhibit LPS-induced NO production and iNOS/COX-2 expression.

  • Target Compound: No direct activity data, but structural analogs with substituents at position 3 (e.g., phenyl) show moderate activity.
  • Compound 2i (3-amino-4-(4-hydroxyphenylamino)): IC₅₀ in submicromolar range, comparable to the control 1400W .
  • C350-0740 (3-(4-ClPh)-1-(3,4-Me₂Ph)): Chlorine at position 3 may enhance receptor affinity but reduce solubility .

Anticancer and Receptor Binding

  • CGS-9896 (anxiolytic drug): Demonstrates the importance of substituents at position 3 for benzodiazepine receptor binding .
  • Compound 11 (3,4-diamino derivative): Amino groups at positions 3 and 4 improve antitumor activity by inhibiting CDK2/cyclin A .

Structure-Activity Relationships (SAR)

  • Position 1 : Bulky groups (e.g., 3,4-dimethylphenyl) enhance metabolic stability but may reduce binding pocket compatibility.
  • Position 3: Electron-withdrawing groups (e.g., Cl, F) improve receptor affinity, while amino groups (e.g., 2i) boost anti-inflammatory potency .
  • Position 8 : Alkyl groups (e.g., ethyl) increase lipophilicity, whereas polar substituents (e.g., ethoxy) improve solubility but shorten half-life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

  • Answer : The compound is synthesized via cyclocondensation reactions starting from 2,4-dichloroquinoline-3-carbonitrile derivatives. Key steps include nucleophilic substitution with 3,4-dimethylphenyl groups, followed by cyclization with hydrazine derivatives to form the pyrazole ring. Reaction optimization often involves controlling temperature (e.g., 130°C) and solvent selection (e.g., ethanol or DMF) to enhance regioselectivity . Purification typically employs column chromatography using alumina or silica gel with ethyl acetate/hexane eluents .

Q. How is structural characterization performed for this compound?

  • Answer :

  • 1H/13C NMR : Assignments focus on distinguishing pyrazole (δ 6.5–8.5 ppm) and quinoline protons (δ 7.0–9.0 ppm), with methyl/ethyl substituents appearing as singlets or triplets (δ 1.2–2.5 ppm) .
  • XRD : Used to confirm fused heterocyclic geometry and substituent orientation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?

  • Answer : Derivatives exhibit antitumor activity (CDK2/cyclin A inhibition), anticonvulsant effects, and cannabinoid receptor (CB2) modulation. For example, adamantanylmethyl-substituted analogues show oral efficacy in murine colitis models, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions be addressed in pyrazoloquinoline synthesis?

  • Answer : Regioselectivity is influenced by:

  • Electron-directing groups : Electron-withdrawing substituents (e.g., -CN, -Cl) on the quinoline core direct nucleophilic attack to specific positions (e.g., C4 vs. C2) .
  • Catalytic systems : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency for aryl/alkyl group introductions .
  • Microwave-assisted synthesis : Reduces side reactions and improves yield in cyclization steps .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogues?

  • Answer :

  • Comparative binding assays : Use standardized in vitro models (e.g., CB2 receptor binding with [³H]CP-55,940) to control for assay variability .
  • Metabolic stability studies : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Structural-activity relationship (SAR) mapping : Systematically modify substituents (e.g., 3,4-dimethylphenyl vs. trifluoromethyl groups) to isolate critical pharmacophores .

Q. How can computational modeling guide the optimization of pyrazoloquinoline derivatives for CNS penetration?

  • Answer :

  • Molecular docking : Predict binding poses in CB2 receptor active sites, prioritizing derivatives with hydrogen-bonding interactions (e.g., pyrazole N1 with Lys109) .
  • LogP/logD calculations : Balance lipophilicity (target: 2–4) to enhance blood-brain barrier permeability while avoiding P-glycoprotein efflux .
  • ADMET prediction : Use tools like SwissADME to flag hepatotoxicity risks from methyl/ethyl substituents .

Data Contradiction Analysis

Q. Why do some pyrazoloquinoline analogues show divergent activity in tumor vs. anti-inflammatory assays?

  • Hypothesis : Dual-target effects (e.g., CDK2 inhibition vs. CB2 agonism) may arise from variable substituent conformations. For instance, 3-aminopyrazole moieties enhance kinase inhibition, while 8-ethyl groups favor CB2 binding .
  • Validation : Co-crystallization studies (e.g., X-ray with CDK2) and knockout murine models (CB2⁻/⁻) can isolate mechanistic pathways .

Experimental Design Recommendations

Design a protocol to evaluate the anticonvulsant efficacy of this compound.

  • In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents .
  • Dosage : Administer 10–100 mg/kg orally, with phenytoin as a positive control.
  • Endpoint : Measure seizure latency and mortality over 24 hours.
  • Biomarkers : Post-mortem GABA-A receptor density analysis via Western blot .

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